molecular formula C12H20N4O B2481946 4-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine CAS No. 1894307-02-8

4-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2481946
CAS No.: 1894307-02-8
M. Wt: 236.319
InChI Key: RMQNSEJZVUEQGU-UHFFFAOYSA-N
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Description

4-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and an isopropyl group. Its distinct molecular configuration makes it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperidine with a suitable carbonyl compound to form the piperidine-1-carbonyl intermediate. This intermediate is then reacted with a pyrazole derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reaction time, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Triethylamine, pyridine

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(piperidine-1-carbonyl)-1-(methyl)-1H-pyrazol-5-amine
  • 4-(piperidine-1-carbonyl)-1-(ethyl)-1H-pyrazol-5-amine
  • 4-(piperidine-1-carbonyl)-1-(butyl)-1H-pyrazol-5-amine

Uniqueness

Compared to similar compounds, 4-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific isopropyl group, which may confer distinct chemical and biological properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5-amino-1-propan-2-ylpyrazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9(2)16-11(13)10(8-14-16)12(17)15-6-4-3-5-7-15/h8-9H,3-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQNSEJZVUEQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)N2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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